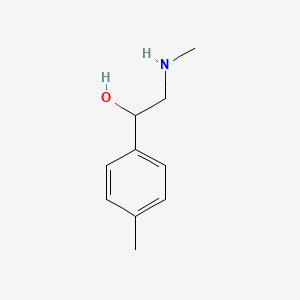
2-(methylamino)-1-(4-methylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylamino)-1-(4-methylphenyl)ethan-1-ol is a compound belonging to the phenethylamine class. It is a naturally occurring trace amine neuromodulator in humans, derived from the trace amine phenethylamine. This compound has been detected in human urine and is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol can be synthesized by various methods. One early synthesis involved the conversion of phenethylamine to its p-toluenesulfonamide, followed by N-methylation using methyl iodide, and then hydrolysis of the sulfonamide . Another method involves the catalytic hydrogenation of 2-phenylpropionitrile with Pd/C in pure anhydrous ethanol containing three equivalents of HCl .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as thionyl chloride .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-(methylamino)-1-(4-methylphenyl)ethan-1-ol has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a neuromodulator and is studied for its role in neurotransmission. In medicine, it is investigated for its potential therapeutic effects on mood and cognitive functions. In industry, it is used in the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol involves its interaction with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that modulates catecholamine neurotransmission. This interaction leads to the inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons, thereby regulating monoamine neurotransmission .
Comparaison Avec Des Composés Similaires
2-(methylamino)-1-(4-methylphenyl)ethan-1-ol is similar to other compounds in the phenethylamine class, such as N-Methylphenethylamine, N-Methyltyramine, and beta-Methylphenethylamine. it is unique in its specific molecular structure and the presence of a hydroxyl group, which influences its chemical reactivity and biological activity .
List of Similar Compounds:- N-Methylphenethylamine
- N-Methyltyramine
- beta-Methylphenethylamine
- Phenethylamine
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2-(methylamino)-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(12)7-11-2/h3-6,10-12H,7H2,1-2H3 |
Clé InChI |
HMXFBSWMLTZKGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CNC)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














